molecular formula C19H20Cl2N2O B1360482 2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-36-2

2,5-Dichloro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1360482
CAS No.: 898762-36-2
M. Wt: 363.3 g/mol
InChI Key: PGYXSCHPVLANDS-UHFFFAOYSA-N
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Description

2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound that belongs to the family of benzophenones. It is widely used in various fields, including medical research, environmental research, and industrial research. The compound is known for its unique structural properties, which make it a valuable component in different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through various techniques such as recrystallization and chromatography to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzophenone derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone: This compound has a similar structure but differs in the position of the substituents.

    2,5-Dichlorobenzophenone: A simpler compound with fewer substituents, used in various chemical applications.

Uniqueness

2,5-Dichloro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-12-15(20)6-7-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYXSCHPVLANDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643896
Record name (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-36-2
Record name Methanone, (2,5-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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